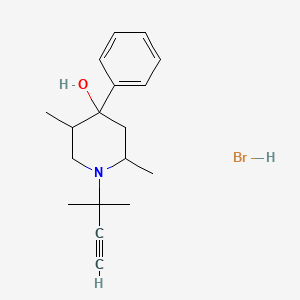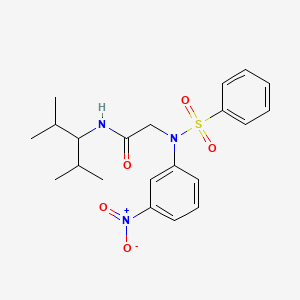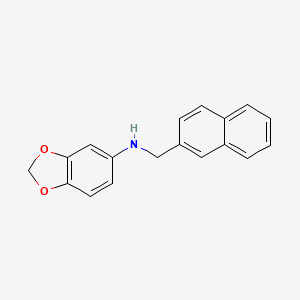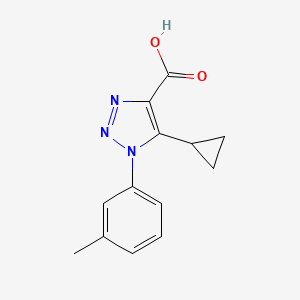
1-(1,1-dimethyl-2-propyn-1-yl)-2,5-dimethyl-4-phenyl-4-piperidinol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-dimethyl-2-propyn-1-yl)-2,5-dimethyl-4-phenyl-4-piperidinol hydrobromide, also known as DPPP, is a synthetic compound that belongs to the family of piperidine derivatives. DPPP is a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. DPPP has been extensively studied for its potential use in the treatment of various psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD), depression, and drug addiction.
Mécanisme D'action
1-(1,1-dimethyl-2-propyn-1-yl)-2,5-dimethyl-4-phenyl-4-piperidinol hydrobromide acts as a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By inhibiting DAT, this compound increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors and enhanced dopamine neurotransmission. The mechanism of action of this compound is similar to that of other DAT inhibitors, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased dopamine neurotransmission, enhanced locomotor activity, and reduced food intake. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,1-dimethyl-2-propyn-1-yl)-2,5-dimethyl-4-phenyl-4-piperidinol hydrobromide is a valuable tool for investigating the role of dopamine in various physiological and pathological processes. Its selectivity and potency as a DAT inhibitor make it a valuable tool for studying the function of the dopamine transporter and its role in the regulation of dopamine neurotransmission. However, this compound has some limitations for lab experiments, including its high cost, complex synthesis, and potential toxicity.
Orientations Futures
There are several future directions for research on 1-(1,1-dimethyl-2-propyn-1-yl)-2,5-dimethyl-4-phenyl-4-piperidinol hydrobromide and its potential use in the treatment of psychiatric disorders. One possible direction is the development of more selective and potent DAT inhibitors that have fewer side effects and greater therapeutic potential. Another direction is the investigation of the effects of this compound on other neurotransmitter systems, such as serotonin and norepinephrine, which are also involved in the regulation of mood and behavior. Finally, future research on this compound may focus on its potential use in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder.
Méthodes De Synthèse
The synthesis of 1-(1,1-dimethyl-2-propyn-1-yl)-2,5-dimethyl-4-phenyl-4-piperidinol hydrobromide involves several steps, including the formation of a piperidine ring, the introduction of a propargyl group, and the addition of a phenyl and a methyl group. The final product is obtained by hydrobromination of the piperidine nitrogen. The synthesis of this compound is a complex and time-consuming process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
1-(1,1-dimethyl-2-propyn-1-yl)-2,5-dimethyl-4-phenyl-4-piperidinol hydrobromide has been used extensively in scientific research to study the role of dopamine in various physiological and pathological processes. This compound is a valuable tool for investigating the function of the dopamine transporter and its role in the regulation of dopamine neurotransmission. This compound has been used to study the effects of dopamine on behavior, cognition, and emotion, as well as its involvement in psychiatric disorders such as ADHD, depression, and drug addiction.
Propriétés
IUPAC Name |
2,5-dimethyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.BrH/c1-6-17(4,5)19-13-14(2)18(20,12-15(19)3)16-10-8-7-9-11-16;/h1,7-11,14-15,20H,12-13H2,2-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALFDHWYOXCADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C(C)(C)C#C)C)(C2=CC=CC=C2)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5069443.png)

![3-allyl-2-thioxo-5-(4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5069459.png)
![{1-[3-(2-chlorophenyl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5069471.png)
![5-(4-isopropylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5069473.png)
![hexyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5069479.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5069494.png)
![6-[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5069505.png)
![3-(3-fluorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5069509.png)

![1-{4-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5069527.png)
![N-{2-[2-(1-benzyl-2-phenylethylidene)hydrazino]-2-oxoethyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5069532.png)
